

Application Notes: Spectroscopic Characterization of 2,2,3,5-Tetramethylhexane

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Compound of Interest

Compound Name: 2,2,3,5-Tetramethylhexane

Cat. No.: B12652074

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2,2,3,5-Tetramethylhexane** is a saturated, branched alkane with the molecular formula $C_{10}H_{22}$. While not typically used as a reagent or standard in spectroscopic analysis, its structural elucidation serves as a practical example for applying various spectroscopic techniques. These notes provide a comprehensive overview of the analytical methodologies used to confirm the identity and purity of **2,2,3,5-tetramethylhexane**. The primary techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Detailed protocols for sample preparation and data acquisition are provided for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For **2,2,3,5-tetramethylhexane**, 1H and ^{13}C NMR provide a unique spectral fingerprint based on the chemical environment of each nucleus. Due to the limited availability of experimental spectra in public databases, the data presented here is based on established principles and predictive models for alkane structures.

Data Presentation: Predicted NMR Data

The structure of **2,2,3,5-tetramethylhexane** is shown below, with carbons and protons labeled to correspond with the predicted spectral data.

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.

Electron Ionization (EI) is a common technique that causes fragmentation, offering clues about the molecule's structure.

Data Presentation: Mass Spectrometry Fragmentation Data

The molecular weight of **2,2,3,5-tetramethylhexane** ($C_{10}H_{22}$) is 142.28 g/mol . The mass spectrum will show a molecular ion peak (M^+) and various fragment ions resulting from the cleavage of C-C bonds.

Table 4: Expected Mass Spectrum Fragments for **2,2,3,5-Tetramethylhexane**

m/z Value	Ion Formula	Fragment Lost	Description
142	$[\text{C}_{10}\text{H}_{22}]^+$	-	Molecular Ion (M^+). May be low in abundance due to extensive fragmentation.
127	$[\text{C}_9\text{H}_{19}]^+$	$\bullet\text{CH}_3$	Loss of a methyl radical.
85	$[\text{C}_6\text{H}_{13}]^+$	$\bullet\text{C}_4\text{H}_9$	Cleavage forming the stable tert-butyl radical.
71	$[\text{C}_5\text{H}_{11}]^+$	$\bullet\text{C}_5\text{H}_{11}$	Cleavage at the C4-C5 bond.
57	$[\text{C}_4\text{H}_9]^+$	$\bullet\text{C}_6\text{H}_{13}$	Formation of the highly stable tert-butyl cation, often the base peak.

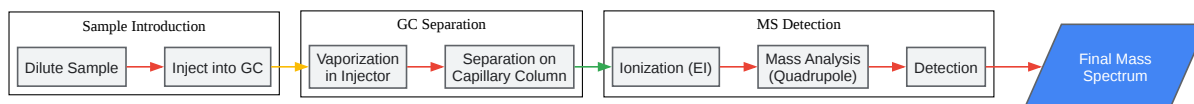
| 43 | $[\text{C}_3\text{H}_7]^+$ | $\bullet\text{C}_7\text{H}_{15}$ | Formation of the isopropyl cation. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **2,2,3,5-tetramethylhexane** (~100 µg/mL) in a volatile organic solvent like hexane or dichloromethane.
- Instrument Setup (GC):
 - Injector: Set to a temperature of ~250°C.
 - Column: Use a non-polar capillary column (e.g., DB-5ms).

- Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to ~280°C to ensure elution.
- Instrument Setup (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: ~230°C.
 - Mass Analyzer: Quadrupole.
 - Scan Range: Set the m/z range from ~40 to 200 amu.
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
 - The compound will travel through the GC column, separate from any impurities, and then enter the MS detector.
 - The MS will continuously scan and record mass spectra across the entire GC run.
- Data Processing:
 - Identify the chromatographic peak corresponding to **2,2,3,5-tetramethylhexane**.
 - Extract the mass spectrum associated with that peak.
 - Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization: GC-MS Workflow



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References

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